N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde and 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: The compound is investigated for its pharmacological properties, including enzyme inhibition and antimicrobial activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with nucleophiles and electrophiles, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N,N’-DI[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,6-NAPHTHALENEDICARBOHYDRAZIDE
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C26H19N5O |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C26H19N5O/c32-26(29-27-18-19-15-16-20-9-7-8-12-22(20)17-19)24-28-25(21-10-3-1-4-11-21)31(30-24)23-13-5-2-6-14-23/h1-18H,(H,29,32)/b27-18+ |
InChI Key |
QOJMNIDIKQXVOE-OVVQPSECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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